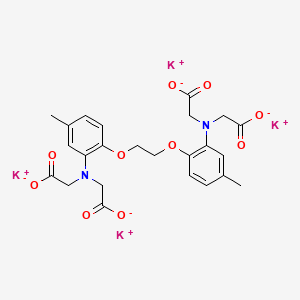

5,5'-DimethylBAPTAtetrapotassiumsalt

Description

Historical Context and Development of BAPTA-Based Ion Chelators and Indicators

The development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives represents a milestone in the study of calcium signaling. The journey began with the need for a Ca2+ indicator that was highly selective for calcium over magnesium, another divalent cation abundant in cells. In the late 1970s and early 1980s, Roger Tsien and his colleagues synthesized BAPTA, a molecule designed to have a high affinity and selectivity for Ca2+. This innovation was a significant improvement over existing chelators like EGTA, offering faster binding kinetics and less pH sensitivity.

The initial synthesis of BAPTA paved the way for the creation of a whole family of related compounds. These derivatives were developed to offer a range of dissociation constants (Kd) for Ca2+, allowing researchers to buffer intracellular Ca2+ at various concentrations and to probe the nuances of calcium's role in cellular processes. The core structure of BAPTA was systematically modified, for instance, by introducing electron-withdrawing or electron-donating groups to the benzene (B151609) rings, which in turn altered the affinity of the chelator for calcium. This led to a portfolio of BAPTA analogs with a wide spectrum of Ca2+ binding affinities.

The Role of BAPTA Analogs in Advancing Ion Dynamics Research

BAPTA and its analogs have become indispensable tools for investigating the intricate dynamics of intracellular calcium. By buffering intracellular Ca2+, these compounds allow researchers to manipulate and observe the effects of calcium on a multitude of cellular functions, including muscle contraction, neurotransmitter release, gene expression, and apoptosis. The cell-permeant acetoxymethyl (AM) ester forms of these chelators can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active chelator inside.

The availability of BAPTA derivatives with varying affinities for Ca2+ has been particularly crucial. This allows for the precise control of intracellular Ca2+ concentrations, enabling the study of cellular processes that are sensitive to different calcium levels. For example, high-affinity BAPTA derivatives can be used to clamp intracellular Ca2+ at very low levels, effectively preventing calcium-dependent events from occurring. Conversely, lower-affinity analogs can be used to buffer Ca2+ at higher concentrations, allowing for the investigation of processes that are triggered by larger calcium transients. This ability to precisely modulate intracellular calcium has been instrumental in dissecting the complex spatiotemporal patterns of calcium signaling.

Specific Academic Significance of 5,5'-DimethylBAPTA within the BAPTA Family

Within the extensive family of BAPTA derivatives, 5,5'-DimethylBAPTA holds a position of particular academic significance due to its high affinity for calcium ions. The introduction of methyl groups at the 5 and 5' positions of the BAPTA backbone increases the electron-donating nature of the benzene rings, thereby enhancing the Ca2+ binding affinity. This makes 5,5'-DimethylBAPTA a potent tool for experiments requiring strong calcium buffering.

Recent research has utilized 5,5'-DimethylBAPTA (often abbreviated as DM-BAPTA) to investigate cellular processes with a high degree of calcium sensitivity. For instance, in a 2023 study, DM-BAPTA was used to explore the role of calcium in the regulation of the Mcl-1 protein, which is crucial for the survival of certain cancer cells. nih.gov The study highlighted that while various BAPTA analogs could induce cell death, DM-BAPTA, with its augmented Ca2+-chelating properties, was particularly potent. nih.gov This underscores the importance of having high-affinity chelators like 5,5'-DimethylBAPTA to dissect signaling pathways where even minute changes in calcium concentration can have significant downstream effects. The distinct properties of 5,5'-DimethylBAPTA, particularly its high affinity, make it a valuable and specific tool for researchers aiming to rigorously control intracellular calcium levels in their experimental systems.

Chemical and Physical Properties of 5,5'-DimethylBAPTA tetrapotassium salt

| Property | Value |

| Molecular Formula | C₂₄H₂₄K₄N₂O₁₀ |

| Molecular Weight | 656.93 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water |

| CAS Number | 179553-27-0 |

Calcium Dissociation Constants of BAPTA Derivatives

| Compound | Kd for Ca²⁺ (µM) |

| BAPTA | 0.17 |

| 5,5'-DimethylBAPTA | 0.04 |

| 5,5'-DifluoroBAPTA | 0.25 |

| 5,5'-DibromoBAPTA | 1.5 |

Properties

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Ion Interaction and Chelation by 5,5 Dimethylbapta

Fundamental Principles of BAPTA-Type Ion Chelation

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives, including 5,5'-DimethylBAPTA, are powerful chelating agents that sequester divalent metal ions. interchim.fr The fundamental principle of their function lies in their specific molecular structure. These molecules bind to metal ions through a combination of four carboxylate groups and two amine groups. interchim.fr This multi-point attachment forms a stable, cage-like complex around the ion, effectively isolating it from the surrounding solution. This process of forming a ring-like structure with a metal ion is known as chelation. The BAPTA family of chelators is particularly noted for its utility in controlling intracellular and extracellular calcium concentrations. thermofisher.com

The core structure of BAPTA is based on a framework that provides a cavity perfectly suited for accommodating calcium ions. The nitrogen and oxygen atoms of the amine and carboxylate groups act as Lewis bases, donating lone pairs of electrons to the positively charged metal ion (a Lewis acid), forming strong coordinate bonds. This interaction is the basis for the high affinity these chelators exhibit for their target ions.

Ion Selectivity and Specificity Considerations

A defining characteristic of BAPTA-type chelators is their high degree of selectivity for certain ions over others, a feature critical for their application in complex biological systems.

5,5'-DimethylBAPTA, like its parent compound, demonstrates a pronounced selectivity for calcium ions (Ca²⁺) over magnesium ions (Mg²⁺). medchemexpress.com BAPTA itself shows a 100,000-fold greater affinity for Ca²⁺ than for Mg²⁺. abcam.com This high selectivity is a significant advantage over other chelators like EDTA. thermofisher.com The structural arrangement of the binding groups in the BAPTA molecule creates a coordination geometry that is an ideal fit for the ionic radius and coordination preferences of Ca²⁺. While Mg²⁺ is also a divalent cation, its smaller ionic radius and different hydration energy result in a much weaker interaction with the BAPTA binding pocket. nih.gov The 5,5'-dimethyl modification on the BAPTA structure further enhances its affinity for calcium, making it one of the most powerful Ca²⁺ chelators in the BAPTA family. thermofisher.comthermofisher.com

The dissociation constant (Kd) is a common measure of affinity, where a lower Kd indicates a higher affinity. The table below illustrates the high affinity of 5,5'-DimethylBAPTA for calcium.

| Chelator | Ca²⁺ Dissociation Constant (Kd) (nM)* | Primary Metal Ion Selectivity |

|---|---|---|

| 5,5'-DimethylBAPTA | 40 | Highly selective for Ca²⁺ over Mg²⁺ |

| BAPTA | 110 | Highly selective for Ca²⁺ over Mg²⁺ abcam.com |

| EGTA | 150 | High affinity for Ca²⁺, lower for Mg²⁺ interchim.fr |

*Data for 5,5'-DimethylBAPTA and BAPTA measured in 10 mM MOPS, 100 mM KCl, pH 7.2 at 22°C. thermofisher.com Data for EGTA is an approximate value for comparison under similar pH conditions. interchim.fr

The ion-binding capacity of chelators is often dependent on pH because the carboxylate groups involved in chelation can become protonated at low pH, rendering them unable to bind metal ions. A key advantage of the BAPTA family, including 5,5'-DimethylBAPTA, is that their affinity for Ca²⁺ is significantly less sensitive to changes in pH compared to chelators like EGTA. thermofisher.comthermofisher.com

The apparent association constant (K'Ca) of a chelator is influenced by factors such as temperature and ionic strength. nih.gov For EGTA, the apparent pKa for calcium binding is about 6.91 at a physiological pH of 7, meaning its binding affinity is highly dependent on pH in this range. interchim.frnih.gov In contrast, BAPTA's structure makes its calcium binding less susceptible to proton competition in the physiological pH range. thermofisher.com This property makes 5,5'-DimethylBAPTA a more reliable calcium buffer in environments where pH fluctuations might occur. However, significant drops in pH will eventually lead to protonation of the carboxylate groups and a reduction in chelating ability.

Kinetic Aspects of Ion Binding and Dissociation

The speed at which a chelator can bind and release an ion is a critical aspect of its function, determining its ability to buffer rapid changes in ion concentration.

| Chelator | Property | Value/Description |

|---|---|---|

| BAPTA-family (general) | Association Rate (kon) | Fast |

| Dissociation Rate (koff) | Fast; 50-400 times faster than EGTA thermofisher.comthermofisher.com | |

| EGTA | Association Rate (kon) | Relatively slow thermofisher.com |

| Dissociation Rate (koff) | ~1 s⁻¹ (at pH 7.0) nih.govnih.gov |

Comparative kinetic properties of BAPTA-family chelators and EGTA.

The kinetic differences between 5,5'-DimethylBAPTA and EGTA are profound and have significant functional implications. EGTA's relatively slow on-rate reduces its ability to buffer rapid, localized Ca²⁺ transients. thermofisher.com This means that fast spikes in calcium concentration may not be effectively controlled by EGTA. In contrast, the much faster binding and release kinetics of BAPTA-derived buffers like 5,5'-DimethylBAPTA allow them to act as more efficient spatial buffers, capable of inhibiting the diffusion of Ca²⁺ within a cell. thermofisher.comthermofisher.com

This kinetic distinction makes it possible to use these chelators to investigate different aspects of calcium signaling. The rapid buffering of BAPTA can be used to clamp intracellular Ca²⁺ at a constant level, while the slower buffering of EGTA may affect general Ca²⁺ levels without preventing very fast, localized signals. thermofisher.com It is also noteworthy that despite their similarities in buffering calcium, BAPTA and EGTA can have different effects on the biophysical properties of cellular components like ion channels, which may not be directly related to their Ca²⁺-binding kinetics. nih.gov

Spectroscopic and Fluorescent Properties As Research Tools

Advanced Spectroscopic Techniques for Characterizing 5,5'-DimethylBAPTA

A suite of advanced spectroscopic techniques is employed to characterize the ion-binding behavior and resulting photophysical changes of 5,5'-DimethylBAPTA and its derivatives.

Fluorescence spectroscopy is a fundamental tool for quantifying the affinity of fluorescent BAPTA derivatives for specific ions. The equilibrium dissociation constant (Kd), a measure of binding affinity, can be determined by monitoring the change in fluorescence during a titration. researchgate.netnih.gov In a typical experiment, the fluorescence intensity of the indicator is measured as the concentration of the target ion is incrementally increased. nih.govresearchgate.net

For a "turn-on" sensor that operates via a PeT mechanism, the fluorescence intensity will increase and eventually saturate as all indicator molecules become bound to the ion. beilstein-journals.org The data from this titration can be plotted as fluorescence intensity versus ion concentration and fitted to a binding equation to calculate the Kd. nih.govresearchgate.net This method has been used to determine the Kd for various BAPTA-based indicators. beilstein-journals.orgnih.gov For instance, placing dimethyl groups on the BAPTA structure is known to augment its Ca²⁺-chelating properties compared to the parent compound. nih.gov

| Derivative | Ion | Dissociation Constant (Kd) | Reference |

| Azobenzene-BAPTA (trans-isomer) | Ca²⁺ | 0.102 µM | nih.gov |

| Azobenzene-BAPTA (cis-isomer) | Ca²⁺ | 0.230 µM | nih.gov |

| 5,5'-Dimethyl BAPTA | Ca²⁺ | 40 nM | nih.gov |

| 5,5'-Difluoro BAPTA | Ca²⁺ | 700 nM | nih.gov |

| BAPTA | Ca²⁺ | 110 nM | nih.gov |

UV/Visible absorption spectroscopy is another powerful technique used to study the complexation of ions by BAPTA derivatives. The electronic absorption spectrum of the BAPTA chelator is sensitive to the binding of a metal ion. thermofisher.com The formation of the ligand-ion complex alters the electronic environment of the chromophore, leading to shifts in the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. beilstein-journals.orgresearchgate.net

For example, a study on a photoreversible BAPTA derivative showed that complexation with Ca²⁺ caused a blue-shift (a shift to shorter wavelengths) and a decrease in the intensity of the absorption bands at 297 nm and 345 nm. beilstein-journals.org By monitoring these spectral changes during a titration with the ion, one can characterize the binding stoichiometry and calculate the dissociation constant, often using a Hill plot to linearize the data. beilstein-journals.orgnih.gov This provides quantitative data on the affinity of both the free and complexed forms of the chelator. beilstein-journals.orgthermofisher.com

| Compound | State | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Photo-switchable BAPTA (trans) | Ca²⁺-bound | 297 | 4900 | beilstein-journals.org |

| Photo-switchable BAPTA (trans) | Ca²⁺-bound | 345 | 3000 | beilstein-journals.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural and dynamic information about the interaction between BAPTA analogs and metal ions. jsr.orgnsf.gov ¹H NMR studies show that upon ion binding, the chemical shifts of the protons in the BAPTA molecule, particularly the aromatic and methylene (B1212753) protons, undergo significant changes. researchgate.netjsr.orgjsr.org These changes can be used to confirm complex formation, determine the stoichiometry of binding, and assess binding affinity. jsr.orgjsr.org

¹⁹F NMR spectroscopy is an especially valuable tool for studying fluorinated BAPTA derivatives. nih.gov The ¹⁹F nucleus is 100% naturally abundant and offers high sensitivity with virtually no background signal in biological systems. nih.gov When a fluorinated BAPTA analog, such as 5F-BAPTA, binds Ca²⁺, the ¹⁹F NMR signal exhibits a distinct chemical shift. rsc.orgpnas.org This Ca²⁺-induced shift allows for the quantification of free ion concentrations. rsc.org

The nature of the NMR spectrum depends on the rate of exchange between the free and bound forms of the chelator. pnas.org

Slow Exchange: If the ion exchange is slow on the NMR timescale, separate resonance signals are observed for the free and the ion-bound chelator. The relative areas of these two peaks can be used to calculate the free Ca²⁺ concentration. pnas.org This is the case for 5F-BAPTA. pnas.org

Fast Exchange: If the exchange is fast, a single resonance peak is observed, with a chemical shift that is a weighted average of the shifts of the free and bound states. This is observed for 4F-BAPTA. pnas.org

This technique provides a powerful method for measuring ion concentrations in a way that is insensitive to many of the artifacts that can affect fluorescence measurements. pnas.org

| Compound | State | ¹⁹F Chemical Shift (ppm) (relative to 6-fluorotryptophan) | Reference |

| 5F-BAPTA | Free (K⁺ form) | ~2.3 | pnas.org |

| 5F-BAPTA | Ca²⁺-bound | ~8.0 | pnas.org |

| 4F-BAPTA | Free (K⁺ form) | ~1.2 | pnas.org |

| 4F-BAPTA | Ca²⁺-bound | ~3.0 | pnas.org |

Methodological Applications of Spectroscopic Properties in Research

The well-defined calcium-binding properties of 5,5'-DimethylBAPTA are foundational to several research methodologies that rely on spectroscopy and fluorescence to measure ion concentrations and fluxes.

The accurate quantification of intracellular ion concentrations using fluorescent indicators requires robust calibration. 5,5'-DimethylBAPTA tetrapotassium salt is a cornerstone of this process due to its high and selective affinity for Ca²⁺. thermofisher.cominterchim.fr It is frequently used to prepare calcium buffers with precisely defined free Ca²⁺ concentrations, which serve as standards for calibrating the fluorescence response of Ca²⁺ indicators. thomassci.combiotium.com

A key application is the in situ calibration of fluorescent dyes within cells. The membrane-permeant acetoxymethyl (AM) ester form of 5,5'-Dimethyl BAPTA can be loaded into cells, where intracellular esterases convert it to the active, cell-impermeant form. thermofisher.combiotium.com Due to its very high affinity for Ca²⁺ (low dissociation constant, Kd), it effectively sequesters all available intracellular free calcium, creating a "zero calcium" environment. thermofisher.cominterchim.fr This allows researchers to measure the minimum fluorescence (Fmin) of a co-loaded fluorescent Ca²⁺ indicator, a critical parameter for the accurate calculation of absolute ion concentrations.

The utility of 5,5'-DimethylBAPTA as a calcium buffer is defined by its dissociation constant (Kd), which quantifies its binding affinity. This value is essential for calculating the free calcium concentration in buffered solutions used for calibration.

| Property | Value | Significance in Quantitative Analysis |

|---|---|---|

| Kd for Ca²⁺ (no Mg²⁺) | 0.16 µM thomassci.com | Indicates very high affinity for calcium, enabling the creation of low-concentration calcium standards and effective intracellular Ca²⁺ sequestration for Fmin determination. interchim.fr |

| Kd for Ca²⁺ (1 mM Mg²⁺) | 0.44 µM thomassci.com | Demonstrates high selectivity for Ca²⁺ over Mg²⁺, which is crucial for accurate measurements in physiological systems where Mg²⁺ is abundant. thermofisher.com |

| Binding/Release Kinetics | ~50-400 times faster than EGTA thermofisher.cominterchim.fr | Ensures rapid equilibration in calibration buffers, providing stable and reliable calcium standards. |

5,5'-DimethylBAPTA is an enabling tool for the real-time monitoring of Ca²⁺ fluxes in living cells. While fluorescent indicators like Fluo-4 or Fura-2 provide the optical signal, 5,5'-DimethylBAPTA acts as a "Ca²⁺ clamp" or buffer to control the intracellular calcium environment. thermofisher.comnih.gov This control is vital for interpreting the signals from fluorescent probes and understanding the physiological impact of ion fluxes.

By establishing a known intracellular Ca²⁺ concentration, 5,5'-DimethylBAPTA provides a stable baseline against which small or rapid changes in Ca²⁺ levels, such as those occurring during action potentials or stimulus-secretion coupling, can be more clearly resolved. nih.gov Its rapid binding kinetics allow it to effectively buffer fast, transient increases in Ca²⁺, preventing the saturation of co-loaded fluorescent indicators and preserving the temporal resolution of the measurement. thermofisher.cominterchim.fr

This buffering capacity has been instrumental in studies designed to dissect the specific contributions of Ca²⁺ mobilization to cellular events. For instance, by clamping intracellular Ca²⁺ at different levels, researchers can investigate the threshold, amplitude, and duration of Ca²⁺ signals required to trigger downstream processes, providing invaluable insights into the mechanisms of cellular signaling. thermofisher.com The compound's relative insensitivity to changes in intracellular pH further enhances its reliability as a buffer in dynamic cellular experiments. interchim.fr

Applications of 5,5 Dimethylbapta in Cellular and Molecular Research

Methodologies for Intracellular and Extracellular Loading and Retention

A variety of techniques have been developed to load 5,5'-DimethylBAPTA and other BAPTA derivatives into living cells, each with its own advantages and limitations.

The most common method for intracellular loading of 5,5'-DimethylBAPTA is through the use of its acetoxymethyl (AM) ester derivative. interchim.frbiotium.comnih.gov This lipophilic form of the molecule can readily cross the cell membrane. sigmaaldrich.com Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant tetrapotassium salt form. interchim.frbiotium.comnih.gov This process effectively traps the chelator within the cytoplasm. nih.gov

The loading process typically involves incubating cells with the AM ester in a physiological buffer. To aid in the dissolution of the often hydrophobic AM esters in aqueous media, a non-ionic detergent like Pluronic® F-127 is frequently used. interchim.frnih.gov The concentration of the AM ester and the incubation time and temperature are critical parameters that need to be optimized for different cell types to ensure adequate intracellular concentration without causing cellular stress. thermofisher.com

For studies requiring precise control over the intracellular concentration of the chelator in a single cell, direct microinjection or loading through a patch pipette are the methods of choice. nih.govnih.gov These techniques involve physically introducing the membrane-impermeant salt form of 5,5'-DimethylBAPTA directly into the cell's cytoplasm.

Microinjection utilizes a fine glass needle to inject a known volume and concentration of the chelator into the cell. Patch pipette loading is commonly employed in electrophysiological studies, where the chelator is included in the solution filling the patch pipette. nih.gov As the whole-cell patch-clamp configuration is established, the contents of the pipette, including 5,5'-DimethylBAPTA, diffuse into the cell interior. nih.gov These methods offer the advantage of delivering a precise amount of the active chelator, bypassing the uncertainties associated with AM ester loading and hydrolysis. nih.gov

Pinocytosis and electroporation are alternative methods for loading the salt form of BAPTA derivatives into a larger population of cells. nih.gov Pinocytic loading involves inducing the cells to take up the chelator from the extracellular medium through vesicles, which can then be lysed to release the compound into the cytoplasm. nih.gov

Electroporation utilizes brief, high-voltage electrical pulses to create transient pores in the cell membrane, allowing the entry of molecules from the surrounding medium. nih.govmdpi.com The efficiency of electroporation depends on parameters such as the electric field strength, pulse duration, and the composition of the electroporation buffer. nih.gov While effective for loading a large number of cells simultaneously, these methods can be harsh and may affect cell viability and function. mdpi.com

Once loaded, the hydrolyzed, charged form of 5,5'-DimethylBAPTA is generally well-retained within the cytoplasm due to its membrane impermeability. nih.gov However, a common issue with fluorescent indicators and chelators is their potential for compartmentalization into organelles or leakage from the cell over time. interchim.fr

Strategies to improve intracellular retention include conjugation to larger molecules like dextrans. aatbio.com Dextran-conjugated indicators exhibit reduced compartmentalization and leakage, allowing for longer-term experiments. aatbio.com However, these larger molecules must be loaded via invasive techniques like microinjection or electroporation. nih.govaatbio.com The choice of loading technique and the specific form of the chelator are therefore crucial considerations to ensure that 5,5'-DimethylBAPTA is localized to the desired cellular compartment and remains there for the duration of the experiment.

Investigating Intracellular Calcium Dynamics

By controlling the intracellular calcium concentration, 5,5'-DimethylBAPTA allows researchers to dissect the role of calcium as a second messenger in a vast array of cellular signaling pathways. biotium.comnih.gov

In excitable cells such as neurons, calcium signaling is fundamental to processes like neurotransmitter release, synaptic plasticity, and gene expression. 5,5'-DimethylBAPTA has been instrumental in elucidating the intricate mechanisms governing these phenomena.

By buffering intracellular calcium, researchers can investigate the necessity of calcium transients for specific cellular events. For instance, loading neurons with BAPTA has been shown to prevent the induction of certain forms of long-term potentiation (LTP), a cellular correlate of learning and memory, demonstrating the critical role of postsynaptic calcium elevation in this process. nih.gov

Furthermore, studies have utilized 5,5'-DimethylBAPTA to explore the impact of calcium on ion channel function. For example, the chelation of intracellular calcium with BAPTA has been observed to alter the activity of N-methyl-D-aspartate (NMDA) receptors and affect intrinsic potassium currents in hippocampal neurons. nih.govresearchgate.net

Research on the effects of intracellular BAPTA on epileptiform activity in hippocampal neurons has revealed differential responses in glutamatergic and GABAergic neurons. In glutamatergic neurons, BAPTA was found to decrease the duration of paroxysmal depolarization shifts without significantly altering their amplitude. mdpi.comnih.gov This suggests a neuroprotective role by limiting the duration of calcium influx. nih.gov In contrast, in a population of GABAergic neurons, BAPTA accumulation led to a decrease in the amplitude of these shifts, causing a switch to a bursting mode of activity. mdpi.comnih.gov

Analysis of Calcium Transients in Non-Excitable Cells

In non-excitable cells, transient fluctuations in intracellular calcium concentration ([Ca²⁺]i) are critical for a host of cellular functions, including proliferation, differentiation, and apoptosis. 5,5'-DimethylBAPTA, as a potent calcium chelator, has been instrumental in elucidating the necessity of these calcium transients.

One key area of investigation has been the role of calcium signaling in cell cycle progression. Studies in human fibroblasts have demonstrated that mitogen-induced entry into the S phase is preceded by a transient increase in cytosolic calcium. By employing the cytoplasmic calcium buffer dimethyl BAPTA (dmBAPTA), researchers have been able to block this elevation in [Ca²⁺]i. This prevention of the calcium transient was shown to directly inhibit the subsequent entry of cells into the S phase, establishing a causal link between the initial calcium signal and DNA synthesis. molbiolcell.org

Research into Subcellular Calcium Microdomains

Calcium signaling is not a monolithic process within the cell; rather, it is often organized into spatially restricted microdomains with steep calcium gradients. These localized calcium signals are crucial for the specific activation of downstream effectors. While direct and specific research findings detailing the use of 5,5'-DimethylBAPTA in studying subcellular calcium microdomains are not extensively documented in the provided search results, the properties of BAPTA derivatives, in general, are highly relevant to this area of research.

The rapid binding kinetics of BAPTA and its derivatives make them effective tools for buffering calcium in close proximity to calcium channels and release sites, thereby influencing local calcium dynamics. nih.gov The high affinity of 5,5'-DimethylBAPTA, in particular, suggests its potential to effectively chelate calcium within these microdomains, allowing researchers to probe their functional significance. For instance, investigating the communication between the endoplasmic reticulum (ER) and mitochondria, which occurs at specialized contact sites, often involves the study of localized calcium transfer. The close proximity of these organelles allows for the generation of high calcium microdomains near mitochondrial calcium uptake sites upon calcium release from the ER. embopress.org High-affinity buffers like 5,5'-DimethylBAPTA could theoretically be used to disrupt these local signals and assess the impact on mitochondrial function.

Use as a Calcium Buffer in Cellular Systems

One of the primary applications of 5,5'-DimethylBAPTA tetrapotassium salt is its use as an intracellular calcium buffer. Its high affinity for calcium allows for the precise control and stabilization of cytosolic calcium concentrations, enabling researchers to investigate the downstream effects of specific calcium levels.

Experimental Control of Cytosolic Calcium Concentrations

By introducing 5,5'-DimethylBAPTA into cells, either through microinjection of the salt form or by loading the membrane-permeant acetoxymethyl (AM) ester form, researchers can effectively clamp the intracellular free calcium concentration at a desired level. interchim.frbiotium.com This is particularly useful for creating "calcium-free" conditions within the cytosol to establish a baseline for experiments or to prevent calcium-dependent processes from occurring. The ability to control cytosolic calcium is a powerful tool for studying the roles of calcium in a myriad of cellular processes. interchim.frbiotium.com

The tetrapotassium salt form is water-soluble and can be directly included in intracellular solutions for techniques like patch-clamping. interchim.fr This allows for the direct introduction of a known concentration of the buffer into the cell's interior, providing a high degree of experimental control.

Exploration of Calcium Buffering Capacity in Biological Systems

5,5'-DimethylBAPTA is distinguished as the highest affinity compound among the BAPTA series of calcium chelators. interchim.fr This high binding affinity makes it an exceptionally efficient buffer, capable of trapping calcium ions very effectively. interchim.fr This property is crucial for experiments aiming to significantly dampen or eliminate calcium transients.

The calcium dissociation constant (Kd) is a key parameter that defines the affinity of a chelator for calcium. For 5,5'-DimethylBAPTA, the Kd is influenced by the presence of other ions, such as magnesium, which is abundant in the cellular environment.

| Condition | Dissociation Constant (Kd) | Reference |

|---|---|---|

| No Mg²⁺ | 0.16 µM | digitaloceanspaces.com |

| 1 mM Mg²⁺ | 0.44 µM | digitaloceanspaces.com |

This high affinity allows researchers to not only buffer resting calcium levels but also to effectively sequester the influx of calcium that occurs during cellular signaling events, thereby providing insights into the endogenous calcium buffering capacity of the cell.

Applications in Specific Research Domains

The unique properties of 5,5'-DimethylBAPTA tetrapotassium salt have led to its application in various specialized fields of biological research, most notably in neuroscience.

Neuroscience Research: Neuronal Calcium Dynamics and Synaptic Function

Calcium is a fundamental second messenger in the nervous system, playing a critical role in processes ranging from neuronal excitability to synaptic transmission and plasticity. The ability to precisely control intracellular calcium levels with chelators like 5,5'-DimethylBAPTA has been invaluable for dissecting these complex mechanisms.

BAPTA and its derivatives are widely used to investigate the effects of calcium release from intracellular stores or influx through calcium-permeable channels in the plasma membrane. medchemexpress.com In studies of neuronal excitability, intracellular application of BAPTA has been shown to block the effects of certain channel modulators on action potential firing and afterhyperpolarization, confirming the calcium-dependency of these events. nih.gov For example, in experiments on dopaminergic neurons, the differential effects of the slower calcium chelator EGTA versus the faster chelator BAPTA have been used to infer the close proximity of calcium channels and calcium-activated potassium channels within nanodomains that regulate neuronal firing. en-journal.org

In the context of synaptic function, BAPTA-AM, the membrane-permeant form, has been used to investigate the role of presynaptic and postsynaptic calcium in synaptic transmission. For instance, application of BAPTA-AM to hippocampal slices has been shown to affect both excitatory and inhibitory postsynaptic potentials, suggesting a role for calcium in modulating both neurotransmitter release and the postsynaptic response. nih.gov Furthermore, BAPTA derivatives have been instrumental in studying synaptic plasticity, the cellular basis of learning and memory, although the specific effects can be complex and context-dependent. digitaloceanspaces.com

Cardiovascular Research: Myocardial Calcium Handling Studies

In the realm of cardiovascular research, the intricate handling of intracellular calcium (Ca²⁺) within myocardial cells is a cornerstone of cardiac function and a focal point of numerous investigations. 5,5'-DimethylBAPTA tetrapotassium salt, as a high-affinity Ca²⁺ chelator, serves as a critical tool for dissecting the roles of Ca²⁺ in excitation-contraction coupling, signaling pathways, and pathological conditions of the heart.

The rhythmic contraction and relaxation of cardiomyocytes are governed by transient fluctuations in cytosolic Ca²⁺ concentration. nih.gov The influx of Ca²⁺ through L-type calcium channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine receptors, a process known as calcium-induced calcium release. nih.gov By introducing 5,5'-DimethylBAPTA into cardiomyocytes, researchers can effectively buffer these Ca²⁺ transients, thereby uncoupling electrical excitation from mechanical contraction. This allows for the isolated study of electrical properties and signaling events without the confounding influence of cellular motion.

Furthermore, studies on cardiac hypertrophy and heart failure often implicate dysregulation of Ca²⁺ handling. The use of 5,5'-DimethylBAPTA can help elucidate the specific contributions of Ca²⁺-dependent signaling pathways, such as those involving calcineurin-NFAT and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), to these pathological processes. By clamping intracellular Ca²⁺ at low levels, investigators can determine which cellular responses are truly Ca²⁺-dependent.

While direct studies specifically naming 5,5'-DimethylBAPTA in myocardial preparations are not always prominent in the literature, the principles of using high-affinity BAPTA derivatives to control intracellular Ca²⁺ are well-established in cardiovascular physiology. The selection of 5,5'-DimethylBAPTA, with its particularly high affinity, is advantageous when a very strong Ca²⁺ buffering capacity is required to investigate the downstream effects of Ca²⁺ signaling in heart muscle cells.

Cell Biology: Role of Calcium in Cellular Processes and Regulation

Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes, from gene expression and cell proliferation to apoptosis. 5,5'-DimethylBAPTA tetrapotassium salt is an invaluable tool for cell biologists seeking to unravel the complex roles of Ca²⁺ in these events. By precisely controlling the availability of intracellular free Ca²⁺, researchers can probe the necessity and sufficiency of Ca²⁺ signals in specific cellular functions.

The acetoxymethyl (AM) ester form of 5,5'-DimethylBAPTA allows for its loading into intact cells, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm. This technique enables the buffering of cytosolic Ca²⁺, effectively preventing or attenuating Ca²⁺ signals generated by various stimuli. For instance, in studies of growth factor signaling, 5,5'-DimethylBAPTA can be used to determine whether the observed downstream effects, such as the activation of certain transcription factors, are dependent on a rise in intracellular Ca²⁺.

However, it is crucial for researchers to be aware of potential off-target effects of BAPTA and its derivatives. Some studies have suggested that certain cellular effects of BAPTA may be independent of its Ca²⁺ chelating properties. Therefore, careful experimental design, including the use of appropriate controls, is necessary to definitively attribute an observed effect to the buffering of intracellular Ca²⁺.

Molecular Pharmacology: Modulating Cellular Calcium for Mechanistic Studies

In molecular pharmacology, 5,5'-DimethylBAPTA tetrapotassium salt is utilized to investigate the mechanisms of action of drugs that modulate cellular Ca²⁺ signaling. This includes the study of G-protein coupled receptors (GPCRs) and ion channels, whose activation often leads to changes in intracellular Ca²⁺ concentration.

For example, when studying a novel agonist for a GPCR that is known to couple to the phospholipase C pathway, researchers can use 5,5'-DimethylBAPTA to block the downstream Ca²⁺ release from the endoplasmic reticulum. This allows them to investigate other potential signaling pathways that may be activated by the receptor in a Ca²⁺-independent manner.

A notable application of 5,5'-DimethylBAPTA and its analogs is in distinguishing between Ca²⁺-dependent and Ca²⁺-independent cellular responses. For instance, in cancer research, various BAPTA derivatives with different Ca²⁺-binding affinities were used to demonstrate that the induction of cell death by certain compounds in some cancer cell lines was independent of their ability to chelate intracellular Ca²⁺. This highlights the importance of using such tools to dissect complex signaling networks.

Comparative Studies with Other Chemical Calcium Indicators

Evaluation against Fura-2, Indo-1, Fluo-Series, and Quin-2

While 5,5'-DimethylBAPTA is a non-fluorescent chelator, its function is often intertwined with the use of fluorescent Ca²⁺ indicators for monitoring intracellular Ca²⁺ levels. A comparison with some of the most common fluorescent indicators is therefore relevant.

Fura-2 and Indo-1 are ratiometric indicators, meaning that the ratio of their fluorescence emission at two different excitation (Fura-2) or emission (Indo-1) wavelengths is used to determine the Ca²⁺ concentration. nih.gov This ratiometric property is a significant advantage as it minimizes issues such as uneven dye loading, photobleaching, and changes in cell thickness. nih.gov In contrast, 5,5'-DimethylBAPTA does not provide a fluorescent readout but instead acts to control the Ca²⁺ concentration.

The Fluo-series of indicators (e.g., Fluo-3, Fluo-4) are single-wavelength indicators that exhibit an increase in fluorescence intensity upon binding Ca²⁺. They are generally brighter than the ratiometric dyes and are well-suited for detecting rapid Ca²⁺ transients. However, they are more susceptible to the artifacts that ratiometric measurements can correct for.

Quin-2 was one of the first widely used fluorescent Ca²⁺ indicators. However, it has a lower quantum yield and is more prone to photobleaching compared to the newer indicators like Fura-2 and the Fluo-series. It has also been shown to have a greater impact on platelet function compared to Fura-2 and Indo-1.

The primary distinction is that 5,5'-DimethylBAPTA is a tool for manipulating Ca²⁺ levels, whereas Fura-2, Indo-1, the Fluo-series, and Quin-2 are tools for measuring Ca²⁺ levels. They are often used in conjunction; for example, 5,5'-DimethylBAPTA can be used to buffer Ca²⁺ to a certain level, which is then measured by a fluorescent indicator.

Table 1: Comparison of 5,5'-DimethylBAPTA with Common Fluorescent Calcium Indicators

| Feature | 5,5'-DimethylBAPTA | Fura-2 | Indo-1 | Fluo-Series (e.g., Fluo-4) | Quin-2 |

|---|---|---|---|---|---|

| Function | Ca²⁺ Chelator | Ratiometric Ca²⁺ Indicator | Ratiometric Ca²⁺ Indicator | Single-Wavelength Ca²⁺ Indicator | Single-Wavelength Ca²⁺ Indicator |

| Fluorescence | No | Yes | Yes | Yes | Yes |

| Ratiometric | N/A | Yes (Excitation) | Yes (Emission) | No | No |

| Affinity for Ca²⁺ (Kd) | Very High (~40 nM) | High (~145 nM) | High (~230 nM) | High (~345 nM) | High (~115 nM) |

| Primary Use | Buffering/Clamping [Ca²⁺]i | Measuring [Ca²⁺]i | Measuring [Ca²⁺]i | Visualizing Ca²⁺ transients | Measuring [Ca²⁺]i |

Advantages and Disadvantages of 5,5'-DimethylBAPTA for Specific Research Objectives

The utility of 5,5'-DimethylBAPTA is highly dependent on the specific research question being addressed.

Advantages:

High Affinity: With a very low dissociation constant (Kd) for Ca²⁺, 5,5'-DimethylBAPTA is one of the most potent Ca²⁺ chelators available. nih.gov This makes it extremely effective at buffering intracellular Ca²⁺ to very low levels, which is advantageous when trying to completely block Ca²⁺-dependent processes.

Rapid Binding and Release: Compared to older chelators like EGTA, BAPTA and its derivatives have much faster on- and off-rates for Ca²⁺ binding. This allows for the buffering of rapid Ca²⁺ transients.

Insensitivity to pH: The Ca²⁺ binding affinity of BAPTA derivatives is relatively insensitive to changes in physiological pH, which is a significant advantage over EGTA. nih.gov

Disadvantages:

Non-Fluorescent: As a chelator, it does not provide a direct readout of the intracellular Ca²⁺ concentration. Its use often necessitates the co-loading of a fluorescent Ca²⁺ indicator.

Potential for Off-Target Effects: As mentioned earlier, there is evidence to suggest that BAPTA can exert cellular effects that are independent of its Ca²⁺-chelating activity. This requires careful consideration and the use of appropriate controls in experimental design.

Over-buffering: Its high affinity can be a disadvantage in certain contexts. For example, if the research goal is to study the role of small, localized Ca²⁺ fluctuations, the strong buffering capacity of 5,5'-DimethylBAPTA might obscure these subtle signals. In such cases, a lower-affinity chelator might be more appropriate.

Research Innovations and Advanced Methodologies Utilizing 5,5 Dimethylbapta and Its Analogs

Development of Novel BAPTA-Based Probes with Enhanced Research Utility

The evolution of BAPTA-based probes is driven by the need for greater specificity, improved signal detection, and the ability to investigate Ca²⁺ signaling within distinct subcellular environments.

A primary goal in the development of new BAPTA analogs is the fine-tuning of their affinity for Ca²⁺, which is quantified by the dissociation constant (Kᴅ). Different cellular processes are regulated by Ca²⁺ transients of varying magnitudes and kinetics, necessitating a range of chelators with distinct binding properties. Researchers have successfully synthesized a variety of BAPTA analogs that exhibit a spectrum of Ca²⁺ affinities, allowing for more precise experimental control. nih.gov For instance, in a study on B-cell cancers, different BAPTA analogs were shown to dampen cytosolic Ca²⁺ increases in direct correlation with their theoretical Kᴅ values. nih.gov Among the tested analogs, DM-BAPTA (5,5'-dimethyl BAPTA) displayed the highest potency in Ca²⁺ buffering. nih.gov

Beyond affinity, enhancing the spectroscopic properties of fluorescent BAPTA-based indicators is a major area of innovation. The ideal fluorescent sensor should exhibit a significant change in its fluorescence upon binding Ca²⁺, possess high quantum yields, and be resistant to photobleaching. researchgate.net Innovations have led to sensors with broad spectroscopic ranges, including red and near-infrared emissions, and emission enhancements of over 100-fold upon binding calcium. researchgate.net This engineering allows for clearer signal detection against background autofluorescence and enables multiplexing with other fluorescent probes.

Table 1: Calcium (Ca²⁺) Affinities of Selected BAPTA Chelators This interactive table provides the dissociation constants (Kᴅ) for various BAPTA analogs, illustrating the range of available calcium binding affinities.

| Chelator | Kᴅ (nM)* |

|---|---|

| BAPTA | 170 |

| 5,5'-Difluoro BAPTA | 270 |

| 5-Fluoro BAPTA | 460 |

| 5,5'-Dimethyl BAPTA | 140 |

| 4,4'-Difluoro BAPTA | 150 |

Data measured in 10 mM MOPS, 100 mM KCl, pH 7.2 at 22°C. thermofisher.com

Global manipulation of cytosolic Ca²⁺ using membrane-permeable acetoxymethyl (AM) esters of BAPTA is a well-established technique. nih.gov The BAPTA-AM ester crosses the plasma membrane, and once inside the cell, it is hydrolyzed by cytosolic esterases into its membrane-impermeant active form, effectively trapping it within the cytosol. nih.govnih.gov

However, understanding the compartmentalized nature of Ca²⁺ signaling requires targeting chelators to specific organelles, such as mitochondria or the endoplasmic reticulum. One direct method for delivering BAPTA to a specific cell within a tissue slice is through patch-clamp-mediated loading. researchgate.net This technique involves using a micropipette to form a tight seal with a single cell, allowing the contents of the pipette, including a BAPTA salt, to diffuse directly into that cell's cytoplasm. researchgate.net This approach was used to disrupt calcium activity in individual astrocytes to study their network effects. researchgate.net More advanced strategies involve conjugating BAPTA to molecules that direct it to specific subcellular locations, enabling the investigation of organelle-specific Ca²⁺ dynamics.

Integration with Advanced Imaging Modalities

The utility of 5,5'-DimethylBAPTA and related fluorescent indicators is maximized when paired with powerful imaging technologies that can resolve Ca²⁺ signals in both space and time.

Confocal and multiphoton microscopy are cornerstone techniques for modern calcium imaging. Confocal microscopy provides excellent optical sectioning, allowing for the visualization of Ca²⁺ dynamics within a thin focal plane of a cell or tissue. nih.gov However, multiphoton microscopy offers several key advantages, particularly for imaging deep within living tissues. nih.gov By using longer wavelength (infrared) excitation light, multiphoton microscopy minimizes light scattering, enabling deeper tissue penetration. nih.gov This lower-energy light also significantly reduces phototoxicity and photobleaching, which is crucial for long-term imaging of dynamic cellular processes without causing damage. nih.gov The nonlinear nature of multiphoton excitation provides intrinsic three-dimensional resolution, making it an invaluable tool for observing cellular and subcellular events in intact organs. nih.gov Furthermore, advanced super-resolution microscopy techniques, such as STED, PALM, and STORM, are pushing the boundaries of what can be visualized, offering the potential to resolve Ca²⁺ dynamics at the nanoscale. numberanalytics.com

The vast datasets generated by modern microscopy necessitate sophisticated image analysis techniques to extract meaningful biological information. stanford.edu A primary challenge is to accurately isolate the fluorescence signals of individual cells from the background and from each other, especially in densely packed tissues. stanford.edu

Machine learning and other computational approaches have become essential for this task. numberanalytics.com Algorithms can be trained to automatically detect cells, remove noise, and correct for motion artifacts. numberanalytics.com For example, k-means clustering can be applied to raw image time-series data to identify clusters of similar pixels, which ideally correspond to individual cells, thereby automating the selection of regions of interest (ROIs). stanford.edu More advanced analysis pipelines, such as Suite2P and CaImAn, incorporate a range of algorithms for motion correction, source separation, and the deconvolution of raw fluorescence signals to infer underlying neural spiking activity. nih.gov These tools are critical for processing the large and complex datasets from calcium imaging experiments, enabling researchers to quantify cellular activity with greater accuracy. nih.gov

Computational Approaches and Theoretical Modeling

Computational modeling provides a powerful framework for interpreting experimental data and gaining a deeper, mechanistic understanding of how chelators like 5,5'-DimethylBAPTA function. Applied mathematical modeling bridges the gap between theoretical principles and real-world biological systems through simulation and prediction. researchgate.net

Molecular docking simulations, a key computational technique, can predict how a molecule like BAPTA interacts with proteins. For example, docking simulations were used to investigate the binding of BAPTA to the enzyme PFKFB3, identifying potential binding sites within its kinase and hydrolase domains. nih.gov Such models help to elucidate potential "off-target" effects of chelators that are not related to their primary function of binding Ca²⁺. nih.gov

More broadly, multiscale modeling aims to represent complex biological phenomena across different spatial and temporal scales, from molecular interactions to the behavior of entire cell populations or tissues. elsevierpure.com These quantitative, predictive models integrate experimental data to allow for hypothesis generation and prediction. elsevierpure.com By simulating the kinetics of protein transport, ribosome biogenesis, and other cellular processes, computational models can provide insight into how the cellular environment influences Ca²⁺ signaling and how chelators perturb these systems. researchgate.net These theoretical approaches are indispensable for designing new probes and for fully interpreting the results of advanced imaging experiments.

Simulation of Ion-Chelator Interactions

The precise understanding of how chelators like 5,5'-DimethylBAPTA interact with ions is fundamental to interpreting the data they provide. Molecular dynamics (MD) simulations have emerged as a powerful "computational microscope" to visualize and analyze these interactions at an atomic level. dovepress.com These simulations model the time-dependent behavior of molecular systems, offering unparalleled insights into the binding mechanisms, selectivity, and dynamics of ion-chelator complexes. nih.govnih.gov

MD simulations can elucidate the structural basis of a chelator's affinity and selectivity for specific ions, such as Ca2+, over others like Mg2+. nih.gov The process involves creating a virtual model of the chelator and the surrounding ions and water molecules. By applying the principles of classical mechanics, the simulation calculates the trajectory of every atom over time, revealing stable binding poses, the role of individual atoms in coordination, and the energetics of the interaction. nih.govresearchgate.net For instance, simulations can reveal how the methyl groups in 5,5'-DimethylBAPTA influence the geometry of the binding pocket compared to the parent molecule, BAPTA.

Key aspects of ion-chelator interactions that can be investigated using MD simulations include:

Binding Energetics: Calculating the free energy of binding to predict the stability of the ion-chelator complex.

Coordination Geometry: Determining the precise three-dimensional arrangement of the chelator's atoms around the captured ion. nih.gov

Ion Selectivity: Simulating the competitive binding of different ions (e.g., Ca²⁺ vs. Mg²⁺) to understand the factors driving selectivity. nih.govnih.gov

Solvation Effects: Analyzing the role of water molecules in the binding and release of ions. mdpi.com

A variety of software packages are available to perform these complex simulations, each with its own set of algorithms and force fields tailored for specific molecular systems.

Table 1: Representative Software for Molecular Dynamics (MD) and Simulation

| Software Package | Primary Simulation Technique | Typical Applications in Ion-Chelator Studies |

|---|---|---|

| GROMACS | Molecular Dynamics (MD) | Simulating binding kinetics and conformational changes of chelators. |

| AMBER | Molecular Dynamics (MD) | Calculating binding free energies and analyzing protein-ligand interactions. dovepress.com |

| NAMD | Molecular Dynamics (MD) | Large-scale simulations of biomolecular systems, including ion channels and chelators. |

| VASP | Quantum Mechanics (DFT) | Electronic structure calculations to understand the nature of the coordinating bonds. iraspa.org |

| RASPA | Monte Carlo (MC) | Simulating adsorption and diffusion, useful for understanding ion distribution around a chelator. iraspa.org |

This table is illustrative and represents common software used in the field of molecular simulation.

These simulations are not merely theoretical exercises; they provide critical data that can guide the rational design of new and improved indicator molecules with tailored affinities and specificities. nih.gov

Predictive Models for Indicator Performance in Complex Biological Environments

While simulations illuminate the direct interaction between an ion and a chelator, the performance of an indicator like 5,5'-DimethylBAPTA within a living cell is far more complex. The cellular environment—with its crowded cytoplasm, varying pH, and myriad of potential interacting molecules—can significantly alter an indicator's behavior. nih.gov To address this, researchers are developing predictive models that aim to forecast an indicator's performance in situ.

These models integrate data from multiple sources to create a more holistic and accurate prediction of fluorescence signals. The goal is to move from qualitative observation to quantitative analysis of ion dynamics in their native context. nih.govmdpi.com Predictive modeling often employs statistical methods and machine learning algorithms to identify the key variables that influence an indicator's signal. nih.govnih.gov

For a calcium indicator, a predictive model might incorporate the following factors:

Intrinsic Properties: The indicator's quantum yield, absorption/emission spectra, and Ca²⁺ dissociation constant (Kd). mdpi.com

Cellular Factors: Local pH, viscosity, temperature, and the presence of competing ions or binding proteins. nih.gov

Microscopy Parameters: Excitation light intensity, detector sensitivity, and potential for phototoxicity or photobleaching. biorxiv.org

By combining these parameters, models can help researchers anticipate how an indicator will behave under specific experimental conditions. For example, a model could predict the signal-to-noise ratio of 5,5'-DimethylBAPTA in a specific subcellular compartment, such as the endoplasmic reticulum versus the cytosol. nih.gov

Table 2: Key Inputs for a Predictive Model of Fluorescent Indicator Performance

| Parameter Category | Specific Variable | Rationale for Inclusion |

|---|---|---|

| Indicator Chemistry | Dissociation Constant (Kd) | Determines the range of ion concentrations the indicator can accurately report. nih.gov |

| Quantum Yield (Φf) | Affects the brightness of the fluorescent signal. mdpi.com | |

| Selectivity Profile | Predicts interference from other biologically relevant ions (e.g., Mg²⁺, Zn²⁺). | |

| Biological Environment | Intracellular pH | Can alter the protonation state and binding affinity of the chelator. thomassci.com |

| Protein Binding | Non-specific binding to cellular proteins can buffer the indicator, affecting its response time. | |

| Local Viscosity | Can impact the kinetics of ion binding and dissociation. | |

| Instrumentation | Excitation Wavelength & Power | Influences the degree of fluorophore excitation and potential for phototoxicity. biorxiv.org |

This table illustrates the multi-faceted nature of building a predictive model for in-cell indicator performance.

Limitations and Confounding Factors in Experimental Design with 5,5 Dimethylbapta

The use of 5,5'-DimethylBAPTA, a derivative of the calcium chelator BAPTA, in experimental research requires careful consideration of several limitations and confounding factors that can influence the interpretation of results. While a powerful tool for buffering intracellular calcium, its application is not without challenges that extend from its chemical properties to the complexities of cellular physiology.

Future Directions and Emerging Research Avenues

Expanding the Repertoire of 5,5'-DimethylBAPTA-Based Tools for Academic Inquiry

The foundational properties of 5,5'-DimethylBAPTA, particularly its high affinity for calcium ions, make it a prime candidate for the development of a new generation of sophisticated research tools. Future efforts are likely to focus on creating derivatives and conjugates that extend its utility beyond simple calcium buffering.

One promising direction is the development of photolabile "caged" versions of 5,5'-DimethylBAPTA. These molecules would remain inactive until triggered by a pulse of light, at which point they would release the chelator, allowing for precise temporal and spatial control over calcium concentration within a cell. This would enable researchers to investigate the immediate downstream effects of calcium signaling with unprecedented resolution.

Another area of active development is the creation of novel biosensors incorporating the 5,5'-DimethylBAPTA scaffold. For instance, a BAPTA-based potentiometric polymer sensor has been developed for the detection of calcium ions in extracellular fluids, with the goal of identifying early signs of inflammation or infection. researchgate.netchildrensnational.org Future iterations could leverage the specific binding kinetics of 5,5'-DimethylBAPTA to create highly sensitive and selective sensors for a range of applications, including high-throughput screening assays. aatbio.com

| Tool Type | Potential Application | Key Advantage of 5,5'-DimethylBAPTA Base |

| Photolabile Caged Compounds | Spatiotemporal control of calcium signaling | High affinity allows for significant and rapid changes in free calcium upon uncaging. |

| Potentiometric Biosensors | Real-time monitoring of extracellular calcium | High selectivity for Ca2+ over other divalent cations like Mg2+. researchgate.netchildrensnational.org |

| Fluorescent Probes | Ratiometric imaging of calcium dynamics | Potential for developing probes with improved photostability and brightness. |

Integration with Multi-Modal Research Platforms

The complexity of biological systems often necessitates the use of multiple imaging and analytical techniques in concert. 5,5'-DimethylBAPTA and its future derivatives are well-suited for integration into such multi-modal research platforms .

A key area for integration is with correlative light and electron microscopy (CLEM) . nih.govfrontiersin.orgnih.gov In a CLEM workflow, a fluorescently tagged version of 5,5'-DimethylBAPTA could be used to identify regions of specific calcium activity under a light microscope. Subsequently, the same sample could be analyzed with an electron microscope to visualize the ultrastructural context of that activity with nanoscale resolution. This would be invaluable for linking transient signaling events to stable cellular structures.

Furthermore, the application of 5,5'-DimethylBAPTA in light-sheet microscopy presents another exciting frontier. nih.govnih.govradiologykey.commit.eduresearchgate.net This technique allows for the rapid imaging of large biological samples with low phototoxicity. nih.govnih.gov A 5,5'-DimethylBAPTA-based probe with suitable spectral properties could enable long-term, in-vivo imaging of calcium dynamics across entire organs or even small organisms.

The combination of 5,5'-DimethylBAPTA with electrophysiology also holds significant promise. Simultaneous patch-clamp recordings and calcium imaging would allow researchers to directly correlate changes in ion channel activity with fluctuations in intracellular calcium, providing a more complete picture of cellular excitability.

Addressing Current Methodological Limitations in Ion Sensing Research

Despite the widespread use of chemical calcium indicators, a number of methodological challenges remain. Future research involving 5,5'-DimethylBAPTA is expected to address some of these limitations.

One major challenge is the potential for cellular toxicity and off-target effects associated with chemical dyes. childrensnational.org Research has shown that some fluorescent calcium indicators can inhibit essential cellular functions, such as the Na,K-ATPase pump. childrensnational.org The development of new 5,5'-DimethylBAPTA derivatives will need to prioritize biocompatibility to ensure that observed effects are genuinely due to changes in calcium concentration and not artifacts of the probe itself.

Another limitation is the competition from genetically encoded calcium indicators (GECIs) , such as GCaMP. frontiersin.orgnih.govfrontiersin.orgnih.gov While GECIs offer the advantage of being targetable to specific cell types or subcellular compartments, they can also buffer calcium and potentially interfere with normal cellular processes. frontiersin.org Chemical indicators like 5,5'-DimethylBAPTA offer the advantage of a broader range of available affinities and easier cell loading protocols. nih.gov Future work will likely focus on developing 5,5'-DimethylBAPTA-based probes that offer superior brightness, photostability, and lower cellular perturbation compared to existing GECIs.

Improving the temporal resolution of calcium measurements is also a key goal. mdpi.com While existing indicators are fast, capturing the dynamics of very rapid calcium microdomains remains a challenge. nih.govnih.gov The development of 5,5'-DimethylBAPTA-based sensors with even faster binding kinetics will be crucial for studying these fleeting but important signaling events.

| Limitation | How 5,5'-DimethylBAPTA Research Can Contribute |

| Cellular Toxicity | Synthesis of more biocompatible derivatives with reduced off-target effects. |

| Competition from GECIs | Development of brighter, more photostable probes with a wider range of affinities. nih.gov |

| Temporal Resolution | Engineering of sensors with faster on- and off-rates for tracking rapid calcium transients. |

| Dye Compartmentalization | Creation of dextran-conjugated forms to prevent sequestration in organelles. nih.gov |

Potential for Understanding Disease Mechanisms through Advanced Ion Dynamics Studies

The dysregulation of calcium signaling is a hallmark of numerous diseases. Advanced studies of ion dynamics using tools based on 5,5'-DimethylBAPTA have the potential to provide profound insights into the pathophysiology of these conditions.

In the context of neurodegenerative diseases like Alzheimer's, there is growing evidence that disruptions in calcium homeostasis play a crucial role. mdpi.comnih.govnih.gov Amyloid-β peptides have been shown to induce spontaneous calcium transients in astrocytes. nih.gov High-resolution imaging with 5,5'-DimethylBAPTA-based probes in animal models could help to elucidate the precise mechanisms by which these disruptions occur and how they contribute to neuronal death and cognitive decline. nih.gov

Similarly, in cardiovascular research , abnormal calcium handling is a key factor in conditions such as cardiac hypertrophy and arrhythmias. nih.govnih.govresearchgate.net Using 5,5'-DimethylBAPTA to precisely control and monitor calcium levels in cardiac myocytes can help to dissect the signaling pathways that lead to these pathological changes. nih.govnih.gov

In cancer research , calcium signaling is implicated in a wide range of processes, including proliferation, metastasis, and drug resistance. nih.govresearchgate.net Studies have shown that chelating intracellular calcium with BAPTA-AM can sensitize breast cancer cells to chemotherapy. nih.govresearchgate.net Future research using 5,5'-DimethylBAPTA could explore how manipulating calcium levels affects specific signaling pathways, such as those involved in apoptosis and cell migration, potentially leading to new therapeutic strategies. nih.gov

| Disease Area | Potential Research Focus with 5,5'-DimethylBAPTA |

| Neurodegenerative Diseases | Investigating the link between amyloid-β, calcium dysregulation, and neuronal toxicity. nih.govnih.gov |

| Cardiovascular Diseases | Elucidating the role of altered calcium cycling in cardiac hypertrophy and arrhythmias. nih.govnih.gov |

| Cancer | Exploring the impact of calcium modulation on tumor progression and chemoresistance. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.